Fmoc-2-methyl-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

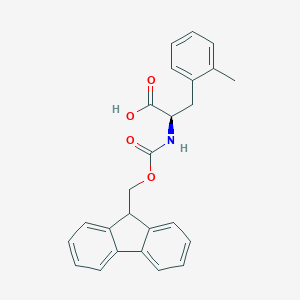

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427843 |

Source

|

| Record name | Fmoc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-63-4 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-methyl-D-phenylalanine is a synthetic amino acid derivative that plays a crucial role in the fields of medicinal chemistry and drug discovery. The incorporation of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus makes it particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug development.

The unique structural features of this compound—the D-configuration of the alpha-carbon and the methyl group at the 2-position of the phenyl ring—confer valuable properties to peptides that contain it. The D-amino acid configuration provides resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability and half-life of peptide-based therapeutics. The 2-methyl substitution introduces steric hindrance that can influence peptide conformation, receptor binding affinity, and selectivity. These modifications are strategic tools for medicinal chemists to fine-tune the pharmacological profiles of peptide drug candidates.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in the development of novel therapeutics targeting signaling pathways.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | [1] |

| Synonyms | Fmoc-D-Phe(2-Me)-OH, Fmoc-o-Me-D-Phe-OH, (R)-Fmoc-2-amino-3-(2-methylphenyl)propionic acid | [1] |

| CAS Number | 352351-63-4 | |

| Molecular Formula | C₂₅H₂₃NO₄ | [1] |

| Molecular Weight | 401.45 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 110-116 °C | |

| Solubility | Readily soluble in polar organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP); insoluble in water. | [2] |

| Storage | 2-8 °C, sealed in a dry environment. | [1] |

Spectroscopic Data

| Spectroscopic Technique | Representative Data (for Fmoc-D-phenylalanine) | Interpretation |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.78 (s, 1H, COOH), 7.89 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 7.21-7.28 (m, 5H, Phe Ar-H), 4.20-4.30 (m, 3H, Fmoc CH, CH₂), 3.10 (dd, 1H, Phe β-CH₂), 2.95 (dd, 1H, Phe β-CH₂) | The spectrum shows characteristic peaks for the Fmoc group (aromatic and aliphatic protons) and the phenylalanine side chain. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 173.5 (COOH), 156.2 (C=O, urethane), 143.9, 140.7, 137.8, 129.3, 128.1, 127.6, 127.1, 126.5, 125.3, 120.1 (Aromatic C), 65.6 (Fmoc CH₂), 56.5 (Phe α-CH), 46.7 (Fmoc CH), 37.0 (Phe β-CH₂) | The spectrum displays distinct signals for the carbonyl carbons, aromatic carbons of both the Fmoc and phenylalanine moieties, and the aliphatic carbons. |

| Mass Spectrometry (EI) | m/z: 387 (M⁺), 179, 178 (fluorenyl group), 91 (benzyl group) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the Fmoc and phenylalanine structures. |

| Infrared (IR) | ν (cm⁻¹): ~3300 (O-H stretch, carboxylic acid), ~3060 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1740 (C=O stretch, urethane), ~1690 (C=O stretch, carboxylic acid), ~1530 (N-H bend) | The IR spectrum reveals the presence of key functional groups including the carboxylic acid, urethane, and aromatic rings. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of 2-methyl-D-phenylalanine with an Fmoc-reagent under basic conditions. A general protocol is provided below.

Materials:

-

2-methyl-D-phenylalanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane or Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve 2-methyl-D-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. If solubility is an issue, a co-solvent such as 1,4-dioxane or acetone can be added to create a 1:1 mixture with the aqueous solution. Stir until the amino acid is completely dissolved.

-

Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane or acetone. Add this solution dropwise to the amino acid solution over a period of 30-60 minutes while maintaining vigorous stirring at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1 M HCl. A white precipitate of this compound should form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration and wash with cold deionized water. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

DMF (peptide synthesis grade)

-

DCM (dichloromethane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

HPLC Purification

The crude peptide containing 2-methyl-D-phenylalanine is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and ACN with 0.1% TFA.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient Elution: Equilibrate the C18 column with a low percentage of Mobile Phase B. Inject the sample and elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The optimal gradient will depend on the specific peptide sequence.

-

Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

-

Fraction Collection and Analysis: Collect fractions corresponding to the desired peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Applications in Drug Discovery and Signaling Pathways

The unique properties of this compound make it a valuable tool in the design of peptide-based drugs, particularly those targeting G-protein coupled receptors (GPCRs).

Drug Discovery Workflow

The incorporation of this compound into a drug discovery workflow can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis of Fmoc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-phenylalanine (Fmoc-2-methyl-D-phenylalanine). This non-natural amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), utilized to introduce unique steric constraints and enhance the metabolic stability of novel peptide therapeutics.[] The 2-methyl substitution on the phenyl ring and the D-configuration offer distinct properties for modulating peptide structure and biological activity.[] This document outlines the key physicochemical properties, a general synthetic pathway, and a detailed experimental protocol for the crucial N-terminal Fmoc protection step, adapted from established methodologies for analogous compounds.

Physicochemical and Analytical Data

High purity of this compound is critical for its successful incorporation into peptide sequences, as impurities can negatively affect the yield and purity of the final synthetic peptide. The key properties and specifications for this reagent are summarized below.

| Property | Value |

| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |

| Synonyms | Fmoc-D-Phe(2-Me)-OH, Fmoc-o-Me-D-Phe-OH |

| CAS Number | 352351-63-4 |

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.45 g/mol [] |

| Appearance | White to off-white solid[] |

| Typical Purity | ≥98.0% (by HPLC)[2] |

| Storage Temperature | 2-8°C[] |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the non-natural amino acid precursor, 2-methyl-D-phenylalanine. The second, and most critical, stage is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Caption: General two-stage synthesis workflow.

Stage 1: Synthesis of 2-methyl-D-phenylalanine

-

Enzymatic Synthesis: Biocatalytic methods, such as those employing engineered Phenylalanine Ammonia Lyases (PALs), can achieve the asymmetric hydroamination of corresponding cinnamic acid derivatives to produce D-phenylalanines with high enantiomeric excess.[3][4][5]

-

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor is an effective method for producing chiral amino acids.[6]

The development of a specific protocol for 2-methyl-D-phenylalanine would be based on these established principles of asymmetric synthesis.

Stage 2: N-α-Fmoc Protection

The most common and reliable method for introducing the Fmoc protecting group onto the primary amine of an amino acid is through nucleophilic acyl substitution using an activated Fmoc reagent under basic Schotten-Baumann conditions.[7] This method is highly efficient and minimizes side reactions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-methyl-D-phenylalanine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc reagent. This is followed by the collapse of the tetrahedral intermediate and the departure of a leaving group.

Caption: Mechanism of Fmoc protection.

Comparison of Fmoc Reagents

The choice of Fmoc reagent can influence reaction efficiency and purity profile.

| Reagent | Advantages | Disadvantages |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | High stability, high yield, minimizes dipeptide formation.[7] | Less reactive than Fmoc-Cl. |

| Fmoc-Cl (9-Fluorenylmethyl chloroformate) | Highly reactive. | Can lead to the formation of impurities and is less stable.[7] |

For achieving high purity, Fmoc-OSu is generally the preferred reagent.[7]

Detailed Experimental Protocol

This protocol is adapted from the well-established synthesis of Fmoc-DL-Phe-OH and Fmoc-D-Phe(2-F)-OH.[2][7]

Materials:

-

2-methyl-D-phenylalanine

-

Fmoc-OSu (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO3)

-

Dioxane (or Acetone)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Typical Reaction Conditions:

| Parameter | Condition |

| Solvent System | 1:1 Dioxane/Water[7] |

| Base | 10% Aqueous Sodium Bicarbonate[7] |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 8-12 hours (overnight)[7] |

Procedure:

-

Dissolution: Dissolve 2-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate within a reaction vessel. A 1:1 mixture of dioxane and water can be used as the solvent system.[7] Stir until the amino acid is completely dissolved and cool the solution in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane.[7] Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours) to ensure the reaction goes to completion.[7]

-

Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[2]

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. The desired this compound product will precipitate as a white solid.[2][7]

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[2][7]

-

Drying: Dry the crude product under vacuum to a constant weight.

-

Purification (Optional): If required, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a pure crystalline solid.[7]

Synthesis and Purification Workflow

Caption: Workflow for Fmoc protection and purification.

Conclusion

The synthesis of this compound is a critical process for enabling the exploration of novel peptide-based therapeutics. The key to a successful synthesis lies in the effective asymmetric synthesis of the 2-methyl-D-phenylalanine precursor and the subsequent high-yielding N-terminal protection. The use of Fmoc-OSu under standard Schotten-Baumann conditions provides a reliable and robust route to obtaining the final product with the high degree of purity required for solid-phase peptide synthesis.[7] Rigorous adherence to the detailed protocols and analytical quality control are paramount for researchers and drug developers aiming to incorporate this valuable non-natural amino acid into advanced peptide structures.

References

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized method for the synthesis of D-phenylalanine_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Fmoc-2-methyl-D-phenylalanine molecular weight and formula

Fmoc-2-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, notable for the incorporation of a methyl group at the alpha-carbon and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This modification is significant in peptide synthesis, offering unique conformational constraints and proteolytic resistance to peptide backbones. This document provides a technical summary of its core properties, a general protocol for its use in peptide synthesis, and a workflow diagram illustrating its incorporation into a peptide chain.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for stoichiometric calculations in synthesis and for the characterization of the final peptide products.

| Property | Value | Reference |

| Molecular Formula | C25H23NO4 | [1][2][3] |

| Molecular Weight | 401.45 g/mol | [1] |

| Appearance | White to off-white powder | [2][3] |

| CAS Number | 352351-63-4 | [1] |

Note: The molecular weight may be cited as 401.46 g/mol in some sources.[2][3]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein chemistry. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups on the amino acid side chains or the peptide-resin linkage. The alpha-methyl group provides steric hindrance, which can influence coupling efficiency and the secondary structure of the resulting peptide.

General Protocol for Coupling this compound:

This protocol outlines the standard steps for incorporating this compound into a growing peptide chain on a solid support resin.

1. Materials and Reagents:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

-

This compound

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

Activating agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

2. Procedure:

-

Step 1: Resin Swelling

-

The peptide-resin is swelled in DMF for 30 minutes to ensure optimal reaction conditions.

-

-

Step 2: Fmoc Deprotection

-

The terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.

-

The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.

-

-

Step 3: Amino Acid Activation

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 5-15 minutes.

-

-

Step 4: Coupling Reaction

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The reaction is allowed to proceed for 1-2 hours. Due to the steric hindrance from the alpha-methyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

-

Step 5: Washing

-

Following the coupling reaction, the resin is washed extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

-

-

Step 6: Cycle Repetition

-

These steps (deprotection, activation, coupling, washing) are repeated for each subsequent amino acid to be added to the peptide chain.

-

Visualizations

The following diagrams illustrate the logical flow of incorporating an Fmoc-protected amino acid into a peptide sequence.

References

Spectroscopic Profile of Fmoc-2-methyl-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fmoc-2-methyl-D-phenylalanine, a key building block in peptide synthesis and drug design. Due to the limited availability of specific experimental data for this compound, the following sections present data for the closely related compound, Fmoc-D-phenylalanine. The methyl group at the 2-position of the phenyl ring in this compound is expected to introduce subtle shifts in the spectroscopic data, particularly in the NMR spectra of the aromatic region and the carbons of the phenyl ring. The data presented here should, therefore, be considered a close approximation for characterization purposes.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on available data for Fmoc-D-phenylalanine.

Table 1: ¹H NMR Data (Approximated)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.8 | br s | Carboxylic acid (-COOH) |

| ~7.89 | d | 2H, Aromatic (Fmoc) |

| ~7.76 | t | 2H, Aromatic (Fmoc) |

| ~7.42 | t | 2H, Aromatic (Fmoc) |

| ~7.33 | t | 2H, Aromatic (Fmoc) |

| ~7.2-7.3 | m | 4H, Aromatic (Phenylalanine) |

| ~4.3-4.4 | m | 1H, α-CH |

| ~4.22 | t | 1H, CH (Fmoc) |

| ~4.15 | m | 2H, CH₂ (Fmoc) |

| ~3.1-3.2 | m | 2H, β-CH₂ |

| ~2.3 | s | 3H, -CH₃ (on phenyl ring) - Expected |

Note: Data is based on Fmoc-D-phenylalanine in DMSO-d₆. The presence of the 2-methyl group is expected to cause splitting and shifting of the phenylalanine aromatic protons and introduce a new singlet around 2.3 ppm.

Table 2: ¹³C NMR Data (Approximated)

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | Carbonyl (-COOH) |

| ~156.1 | Carbonyl (Fmoc, -O-CO-N) |

| ~143.9 | Aromatic (Fmoc, quaternary) |

| ~141.2 | Aromatic (Fmoc, quaternary) |

| ~137.5 | Aromatic (Phenylalanine, quaternary) |

| ~136.0 | Aromatic (Phenylalanine, 2-position) - Expected to be quaternary |

| ~129.2 | Aromatic (Phenylalanine) |

| ~128.1 | Aromatic (Phenylalanine) |

| ~127.6 | Aromatic (Fmoc) |

| ~127.1 | Aromatic (Fmoc) |

| ~126.3 | Aromatic (Phenylalanine) |

| ~125.3 | Aromatic (Fmoc) |

| ~120.1 | Aromatic (Fmoc) |

| ~66.5 | CH₂ (Fmoc) |

| ~56.5 | α-CH |

| ~46.7 | CH (Fmoc) |

| ~37.5 | β-CH₂ |

| ~20.0 | -CH₃ (on phenyl ring) - Expected |

Note: Data is based on Fmoc-D-phenylalanine. The methyl substitution will alter the chemical shifts of the phenyl ring carbons.

Table 3: IR Spectroscopy Data (Approximated)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3300 | N-H stretch (Amide) |

| ~3060 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic acid) |

| ~1690 | C=O stretch (Urethane) |

| ~1530 | N-H bend (Amide II) |

| ~1450, ~740, ~760 | C-H bend (Aromatic) |

| ~1250 | C-O stretch |

Note: Based on typical values for Fmoc-protected amino acids.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 401.16 | [M+H]⁺ (Calculated for C₂₅H₂₃NO₄) |

| 384.16 | [M-NH₃+H]⁺ |

| 224.09 | [Fmoc-NH-CH]⁺ |

| 179.08 | [Fluorenyl-CH₂]⁺ |

| 165.07 | [Fluorenyl]⁺ |

| 106.07 | [CH₃-C₆H₄-CH₂]⁺ (Benzylic fragment) |

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 14 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as required for adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Sample Preparation (KBr): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

-

Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.

-

Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Parameters:

-

Ionization mode: Positive ion mode is typically used to observe [M+H]⁺.

-

Mass range: Scan from m/z 100 to 500.

-

Fragmentation can be induced (MS/MS) to confirm the structure.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with key fragments.

An In-depth Technical Guide on the Solubility of Fmoc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-2-methyl-D-phenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this N-α-Fmoc protected amino acid is paramount for optimizing coupling efficiency, ensuring high-purity peptide products, and developing robust manufacturing processes. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes qualitative information based on the behavior of structurally similar aromatic Fmoc-amino acids and outlines detailed experimental protocols for determining precise solubility in a laboratory setting.

Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] The presence of the bulky, hydrophobic Fmoc group, combined with the aromatic side chain of phenylalanine, largely dictates its solubility profile.[2] It is typically supplied as a white to off-white solid.[]

| Property | Value |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.45 g/mol |

| Appearance | White to off-white solid[] |

| Storage Temperature | 2-8 °C[][4] |

Qualitative Solubility of this compound

The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting reaction kinetics and the potential for aggregation.[1] Generally, Fmoc-protected amino acids with aromatic side chains exhibit good solubility in polar aprotic solvents commonly used in SPPS.[5]

Data Presentation: Qualitative Solubility in Common Solvents

| Solvent | Solvent Type | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | The most common solvent for SPPS; Fmoc-amino acids are generally very soluble.[5][6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | Often used as an alternative to DMF and is very effective at solvating resin and reagents.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | Can be used to enhance the solubility of sparingly soluble Fmoc-amino acids, sometimes in mixtures with DMF.[5] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Variable | Less commonly used in modern Fmoc SPPS due to potential side reactions with piperidine.[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Used in some "green" SPPS protocols, but may have lower solvating power than DMF or NMP.[1][7] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Less common as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.[6] |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |

Experimental Protocols

For applications requiring precise concentration data, the equilibrium solubility can be determined experimentally. The shake-flask method is a widely accepted standard for this purpose.[6]

Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM) of high purity

-

Analytical balance

-

Vortex mixer

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. Ensure enough solid is present to maintain saturation.[1]

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.[1]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[1]

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Utilize a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance, typically at 265 nm or 301 nm.[1]

-

-

Quantification:

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[1]

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.[1]

-

Mandatory Visualization

Caption: Workflow for determining the equilibrium solubility of Fmoc-amino acids.

Caption: Troubleshooting logic for dissolving sparingly soluble Fmoc-amino acids.[5]

References

Purity Analysis of Fmoc-2-methyl-D-phenylalanine by HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the purity of Fmoc-2-methyl-D-phenylalanine, a critical raw material in solid-phase peptide synthesis (SPPS). The presence of impurities in this building block can significantly compromise the synthesis of the target peptide, leading to truncated or modified sequences and complicating purification efforts. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the chemical and enantiomeric purity of this reagent.

Introduction

This compound is a specialized amino acid derivative used in the synthesis of peptides with unique structural and functional properties. The 2-methyl substitution on the phenyl ring can induce conformational constraints and enhance metabolic stability, making it a valuable component in the design of novel therapeutics. Given its direct incorporation into peptide chains, ensuring the high purity of this reagent is paramount for the successful outcome of peptide synthesis and the quality of the final drug substance. Even minor impurities can lead to the formation of diastereomers, truncated sequences, or deletion sequences in the final peptide, underscoring the need for rigorous analytical control.[1]

Common Impurities in Fmoc-Amino Acids

Impurities in Fmoc-protected amino acids can originate from the synthesis of the amino acid itself or from the subsequent attachment of the Fmoc protecting group. These impurities can be broadly categorized as follows:

-

Diastereomeric Impurities: The most common chiral impurity is the L-enantiomer, Fmoc-2-methyl-L-phenylalanine. Its presence can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the desired product.

-

Synthesis-Related Impurities:

-

Free Amino Acid: Residual, unprotected 2-methyl-D-phenylalanine.

-

Dipeptides: Formation of Fmoc-2-methyl-D-phenylalanyl-2-methyl-D-phenylalanine during the Fmoc protection step.

-

β-Alanine Adducts: Impurities arising from the rearrangement of the Fmoc-OSu reagent used during synthesis, leading to the formation of Fmoc-β-alanine and its subsequent adduction to the amino acid.

-

-

Process-Related Impurities: Residual solvents, reagents, and by-products from the synthesis and purification process. Acetic acid is a particularly problematic impurity as it can act as a capping agent, leading to truncated peptide sequences.

Data Presentation: Purity Specifications

The purity of this compound is typically assessed against a set of stringent specifications. The following table summarizes the key analytical tests and their acceptable limits.

| Parameter | Analytical Method | Typical Specification Limit | Purpose |

| Chemical Purity | RP-HPLC | ≥98.0% | Quantifies the main compound relative to non-chiral, synthesis-related impurities.[2] |

| Enantiomeric Purity | Chiral HPLC | ≥99.0% ee | Ensures the absence of the L-enantiomer, which is critical for the biological activity of the final peptide.[2] |

| Identity | Mass Spectrometry | Conforms to theoretical mass | Confirms the molecular weight of the compound.[2] |

Experimental Protocols

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method is used to determine the overall chemical purity by separating this compound from non-chiral impurities.

a. Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter prior to injection.

b. HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 95% B over 20-30 minutes.[3] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

c. Data Analysis:

The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Enantiomeric Purity by Chiral HPLC

The separation of the D- and L-enantiomers requires a chiral stationary phase (CSP).

a. Sample Preparation:

-

Prepare the sample as described in the RP-HPLC protocol, using the mobile phase as the diluent.

b. HPLC Conditions:

| Parameter | Condition |

| Column | A polysaccharide-based chiral stationary phase is often effective. Lux Cellulose-2 and Lux Cellulose-3 have shown good chiral recognition for Fmoc-amino acids.[4] |

| Mobile Phase | An isocratic mixture of acetonitrile and water with a TFA modifier is commonly used. A typical mobile phase is Acetonitrile / 0.1% Trifluoroacetic Acid (60:40).[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

c. Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Visualizations

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationships of Potential Impurities

Caption: Classification of potential impurities in this compound.

References

The Strategic Incorporation of D-Phenylalanine in Peptide Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of naturally occurring L-amino acids with their D-isomers is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor enzymatic stability and rapid in vivo clearance. Among the non-proteinogenic amino acids, D-phenylalanine has emerged as a particularly valuable building block. Its unique stereochemistry and bulky aromatic side chain can profoundly influence a peptide's conformational properties, receptor interactions, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the potential applications of D-phenylalanine-containing peptides, with a focus on their roles in modulating opioid receptor activity, combating microbial infections, and targeting cancer cells. This document delves into the underlying mechanisms of action, presents quantitative data on their biological activities, and provides detailed experimental protocols to facilitate further research and development in this promising field.

Introduction: The D-Phenylalanine Advantage in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by their susceptibility to degradation by proteases, which are ubiquitous in biological systems.[1] The incorporation of D-phenylalanine is a well-established method to enhance the stability of peptides against enzymatic degradation.[1][2] Proteases are chiral enzymes that exhibit a high degree of stereospecificity for L-amino acids, the building blocks of most natural proteins.[3] The introduction of a D-amino acid creates a stereochemical barrier, hindering the peptide's ability to fit into the active site of these enzymes and thus prolonging its circulatory half-life.[3]

Beyond enhancing stability, the inclusion of D-phenylalanine can also modulate the biological activity of a peptide. The conformational constraints imposed by the D-isomer can lead to altered receptor binding affinities and selectivities. Furthermore, the hydrophobic nature of the phenylalanine side chain can influence membrane interactions, which is particularly relevant for antimicrobial and anticancer peptides that act on cell membranes.[1] This guide will explore these applications in detail, providing the necessary data and methodologies for researchers to harness the potential of D-phenylalanine in their drug discovery efforts.

Enhanced Enzymatic Stability

A primary motivation for incorporating D-phenylalanine into peptide sequences is to increase their resistance to proteolytic degradation. Peptides containing D-amino acids are generally poor substrates for common proteases such as trypsin and chymotrypsin, as well as for peptidases present in plasma and serum.[3] This enhanced stability translates to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[4]

Quantitative Data: Comparative Stability of D- vs. L-Phenylalanine Peptides

The following table provides illustrative data on the enhanced stability of peptides containing D-phenylalanine compared to their L-phenylalanine counterparts in human plasma.

| Peptide Sequence | Amino Acid at Position X | Half-life (t½) in Human Plasma (hours) | Reference(s) |

| Model Peptide A | L-Phenylalanine | ~2.5 | [4] |

| Model Peptide A | D-Phenylalanine | > 48 | [4] |

| Model Peptide B | L-Amino Acid | 3.2 | [5] |

| Model Peptide B (modified) | D-Amino Acid | > 48 (Illustrative) | [1] |

Note: The data presented is a combination of reported and illustrative values to demonstrate the significant increase in stability typically observed.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in human plasma using LC-MS analysis.[3][4]

Objective: To determine the in vitro half-life of a D-phenylalanine containing peptide compared to its L-isomer counterpart in human plasma.

Materials:

-

Test peptides (lyophilized powder)

-

Pooled human plasma (with anticoagulant, e.g., EDTA or heparin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

-

Thermomixer or incubating water bath

-

Centrifuge

-

LC-MS system with a C18 column

Procedure:

-

Peptide Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water with a small amount of DMSO if necessary) at a concentration of 1 mg/mL.

-

Incubation: Thaw the pooled human plasma and bring it to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µM.

-

Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C with gentle agitation. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the mixture.

-

Reaction Quenching: Immediately add the aliquot to a tube containing a 3-fold excess of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

-

Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

LC-MS Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC coupled to a mass spectrometer (LC-MS).

-

Data Analysis: Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.

Applications in Opioid Receptor Modulation

D-phenylalanine is a key component in the design of potent and selective opioid receptor ligands. The incorporation of D-phenylalanine can influence the peptide's conformation, leading to enhanced binding affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Mechanism of Action

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia. The binding of a D-phenylalanine-containing peptide to an opioid receptor can trigger the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors such as adenylyl cyclase and ion channels.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of various peptides, some containing D-phenylalanine or its analogs, for the µ, δ, and κ opioid receptors.

| Peptide | Receptor | Ki (nM) | Reference(s) |

| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) | µ | 0.7 | [6] |

| δ | 62 | [6] | |

| κ | >5000 | [6] | |

| D-Phe-D-Phe-D-Nle-D-Arg-NH2 (FE20041) | κ | N/A | [7] |

| H-Tyr-c[D-Lys-Phe-Tyr-Gly] | µ | 16 | [8] |

| DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2) | δ | - | [9] |

| µ | - | [9] | |

| CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) | κ | 47 | [10] |

| µ | 260 | [10] | |

| δ | 2600 | [10] |

Note: This table includes a selection of peptides to illustrate the range of affinities and selectivities achieved with D-amino acid incorporation.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test peptide for a specific opioid receptor subtype.[11]

Objective: To determine the Ki of a D-phenylalanine containing peptide for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor

-

Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)

-

Test peptide

-

Non-specific binding control (e.g., naloxone)

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

96-well microtiter plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and varying concentrations of the test peptide or the non-specific binding control.

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Antimicrobial Applications

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique membrane-disrupting mechanisms of action.[12] The incorporation of D-phenylalanine can enhance the efficacy of AMPs by increasing their stability against bacterial proteases and modulating their interactions with microbial membranes.[13]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of a peptide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide | Target Organism | MIC (µM) | Reference(s) |

| [DipR]5 | S. aureus | 0.39 - 6.25 | [2] |

| E. coli | 12.5 - 25 | [2] | |

| K30-b-F15 | S. aureus | 2 (µg/mL) | [14] |

| E. coli | 8 (µg/mL) | [14] | |

| DTr18-dab | E. coli | 4 (µg/mL) | [15] |

| S. aureus | 2-8 (µg/mL) | [15] | |

| NKC-DOPA5 | E. coli | 16 | [16] |

| P. aeruginosa | - | [17] | |

| S. aureus | - | [17] |

Note: DipR contains 3,3-diphenyl-L-alanine, an analog of phenylalanine. Data for K30-b-F15 is in µg/mL.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details a standard method for determining the MIC of a peptide against a bacterial strain.[16]

Objective: To determine the MIC of a D-phenylalanine containing peptide against E. coli and S. aureus.

Materials:

-

Test peptide

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Applications

Anticancer peptides (ACPs) represent a promising therapeutic avenue due to their ability to selectively target and kill cancer cells, often through membrane disruption or by inducing apoptosis. The incorporation of D-phenylalanine can enhance the anticancer properties of these peptides by increasing their stability in the tumor microenvironment and improving their interaction with cancer cell membranes.[1]

Mechanism of Action: Induction of Apoptosis

Some D-phenylalanine containing peptides can induce apoptosis in cancer cells. This programmed cell death can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for bifunctional peptide recognition at human δ-Opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a Selective and Stable Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become the bedrock of peptide and protein synthesis, underpinning significant advancements in biomedical research and therapeutic drug development.[1] Central to the success and widespread adoption of SPPS is the strategic use of protecting groups to ensure the precise, stepwise assembly of amino acids. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has risen to prominence as the dominant choice for the temporary protection of the α-amino group of amino acids.[1] Its popularity stems from its unique chemical properties, most notably its lability under mild basic conditions, which stands in contrast to the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[1] This fundamental difference forms the basis of the Fmoc/tBu orthogonal protection strategy, a cornerstone of modern peptide synthesis that allows for selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1]

This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis. It will delve into the chemical principles of Fmoc-based SPPS, provide detailed experimental protocols, present key quantitative data in a clear and accessible format, and illustrate the underlying chemical workflows and mechanisms.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a polymeric resin.[2][3] This solid-phase approach simplifies the purification process at each step, as by-products and excess reagents can be easily removed by simple filtration and washing.[2] Each cycle of amino acid addition in Fmoc-SPPS consists of three main steps: deprotection, activation and coupling, and washing.

The Chemistry of the Fmoc Group

The Fmoc group is a base-labile protecting group, a characteristic that is central to its utility in SPPS.[1][4] Its structure comprises a fluorene ring system linked to the amino group via a methoxycarbonyl bridge.[1]

Mechanism of Fmoc Protection: The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4]

Mechanism of Fmoc Deprotection: The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a mild base, most commonly a secondary amine like piperidine.[5][6] The process involves two key steps:

-

Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[5]

-

β-Elimination: This abstraction triggers a β-elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[5]

The excess piperidine in the reaction mixture also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents the DBF from reacting with the newly liberated amine and causing chain termination.[5] The formation of the dibenzofulvene-piperidine adduct is advantageous as it possesses a strong UV absorbance at approximately 301 nm, which can be utilized for real-time monitoring of the deprotection reaction's completion.[1][5]

Advantages of the Fmoc Protecting Group

The Fmoc strategy offers several significant advantages over the traditional Boc methodology, leading to its widespread adoption:

-

Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acid, which can degrade sensitive peptide sequences and the resin support.[1][7]

-

Orthogonality: The Fmoc group is base-labile, while the side-chain protecting groups are typically acid-labile (e.g., tBu, Trt).[][9] This true orthogonality allows for the selective removal of the α-amino protecting group at each step without affecting the side chains.[][9]

-

Compatibility with Sensitive Residues: The milder conditions are compatible with a wider range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation.[7][10]

-

Amenability to Automation: The straightforward and repetitive nature of the Fmoc-SPPS cycle, coupled with the ability to monitor deprotection via UV absorbance, has made it highly suitable for automation.[1]

-

High Yields and Purity: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is crucial for the synthesis of long peptides.[] The mild deprotection steps also minimize side reactions, often resulting in higher purity crude products compared to the Boc strategy.[7]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Fmoc-based solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality. For a C-terminal carboxyl group, Wang resin is commonly used, while Rink Amide resin is suitable for a C-terminal amide.[11]

-

Swelling: Place the resin in a suitable reaction vessel and add a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[11][12] Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal accessibility of the reactive sites.[5][11]

Fmoc Deprotection

-

Drain the swelling solvent from the resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[5][13]

-

Agitate the mixture at room temperature for 5-10 minutes.[5] For some sequences, a two-step deprotection (e.g., 2 minutes followed by a second treatment of 5-10 minutes) is employed to ensure complete removal of the Fmoc group.[13]

-

Drain the deprotection solution. This solution can be collected for UV monitoring to quantify the completion of the reaction.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

Amino Acid Coupling

-

Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) with a coupling reagent and a base.[1][14] Common coupling reagents include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP.[14] A base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is typically used.[14]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.[14]

-

Agitate the mixture at room temperature for the recommended coupling time, which can range from 15 minutes to several hours depending on the coupling reagent and the specific amino acids being coupled.[11][14]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, complete coupling.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[15]

Cleavage and Side-Chain Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.[16]

-

Prepare a cleavage cocktail. A common and effective cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[11][17] TIS acts as a scavenger to trap reactive cationic species generated during the cleavage process.[17]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11][16]

-

Agitate the mixture at room temperature for 2-3 hours.[11][16]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1][16]

-

Dry the crude peptide pellet under vacuum.[1]

Data Presentation

The efficiency of Fmoc-SPPS is often evaluated based on several quantitative parameters. The following tables summarize typical reagents, conditions, and performance metrics.

Table 1: Common Reagents and Conditions in Fmoc-SPPS

| Step | Reagent/Solvent | Typical Concentration/Equivalents | Typical Time |

| Resin Swelling | DMF or DCM | - | 30-60 min |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5-30 min[5][11] |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents[1] | 15-180 min[14] |

| Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt) | 2.9-4.5 equivalents[12][14] | ||

| Base (e.g., DIPEA, Collidine) | 6 equivalents[14] | ||

| Cleavage & Deprotection | TFA/TIS/Water | 95:2.5:2.5 (v/v/v)[11] | 2-3 hours[11] |

Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[14] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[14] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[14] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[14] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Low to Moderate[14] |

Potential Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.

-

Aspartimide Formation: This is a common side reaction involving the cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[18][19] It can be promoted by the basic conditions of Fmoc deprotection.[20] The addition of HOBt to the piperidine solution can help reduce the formation of aspartimide.[18][19]

-

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, where the liberated N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[18][19] This is particularly problematic for sequences containing Proline or Glycine at the C-terminus.[21] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress DKP formation.[19]

-

Racemization: Although generally low with urethane-based protecting groups like Fmoc, racemization can occur during the activation step, especially for certain amino acids like histidine and cysteine.[14][] The choice of coupling reagent and the addition of additives like HOBt or Oxyma can minimize racemization.[14][23]

-

Dibenzofulvene (DBF) Adduct Formation: Incomplete scavenging of the DBF byproduct during deprotection can lead to its reaction with the N-terminal amine of the peptide, causing chain termination.[20] Using a sufficient excess of piperidine and ensuring adequate washing helps to prevent this.[5]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides, including those with sensitive modifications.[1][7] The Fmoc/tBu strategy offers significant advantages in terms of milder reaction conditions, compatibility with a wide range of amino acids, and the ability to produce high-purity peptides in high yields.[][9] A thorough understanding of the underlying chemistry, detailed experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides for a myriad of applications in research, diagnostics, and therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. chempep.com [chempep.com]

- 19. peptide.com [peptide.com]

- 20. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]

- 21. pubs.acs.org [pubs.acs.org]

- 23. bachem.com [bachem.com]

Stereochemistry of 2-Methyl-D-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-D-phenylalanine, a non-proteinogenic α-methylated amino acid, presents a unique stereochemical profile that is of significant interest in medicinal chemistry and drug development. The introduction of a methyl group at the α-carbon imparts conformational constraints and resistance to enzymatic degradation, making it a valuable building block for novel peptidomimetics and therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of 2-methyl-D-phenylalanine, including its synthesis, stereochemical characterization, and biological significance. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug discovery.

Introduction

The stereochemistry of amino acids is a fundamental determinant of their biological function. While L-amino acids are the canonical building blocks of proteins, D-amino acids and their derivatives play crucial roles in various physiological and pathological processes. α-Methylated amino acids, characterized by the substitution of the α-hydrogen with a methyl group, represent a class of unnatural amino acids with distinct conformational properties.[1] This modification restricts the rotation around the peptide backbone, influencing the secondary structure of peptides and enhancing their stability against enzymatic cleavage.[1]

2-Methyl-D-phenylalanine combines the features of a D-amino acid and an α-methylated amino acid, making it a compelling candidate for the design of peptides with improved pharmacokinetic and pharmacodynamic profiles. Understanding its precise three-dimensional structure and chiroptical properties is paramount for its rational incorporation into drug candidates.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure 2-methyl-D-phenylalanine can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis

A potential synthetic pathway could involve the asymmetric alkylation of a chiral glycine enolate equivalent, where the stereochemistry is directed by a chiral auxiliary. Subsequent deprotection and purification would yield the target molecule.

Chiral Resolution

Resolution of a racemic mixture of 2-methyl-phenylalanine is another viable strategy. This can be accomplished using techniques such as chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of Phenylalanine Analogs

While a specific method for 2-methyl-D-phenylalanine is not detailed, a general approach for the chiral separation of phenylalanine derivatives can be adapted. Chiral ligand-exchange chromatography is a powerful technique for resolving amino acid enantiomers.[2]

-

Column: A conventional C18 column.[2]

-

Mobile Phase: A chiral mobile phase containing a copper(II) salt and an enantiomerically pure ligand, such as L-phenylalanine. A typical mobile phase composition could be 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water, with the pH adjusted to 3.2.[2]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 20 °C.[2]

-

Detection: UV at 254 nm.

This method relies on the formation of diastereomeric metal complexes between the analyte enantiomers and the chiral ligand in the mobile phase, which are then separated on the achiral stationary phase based on their differential stability and retention.[2] The separation is often an enthalpy-controlled process.[2]

Stereochemical Characterization

The absolute configuration and conformational properties of 2-methyl-D-phenylalanine are determined using a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of chiral molecules. While a specific high-resolution spectrum for 2-methyl-D-phenylalanine is not publicly available, the expected signals can be predicted based on the structure and data from similar compounds.

Predicted ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | m | Aromatic protons |

| ~3.8 | q | α-proton (if present, residual) |

| ~3.1-3.3 | m | β-protons (diastereotopic) |

| ~1.5 | s | α-methyl protons |

The diastereotopic β-protons are expected to show distinct chemical shifts and coupling constants due to the chiral center. Advanced NMR techniques, such as NOESY, can provide through-space correlations that help to define the preferred conformation of the molecule.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is highly sensitive to the stereochemistry of chiral molecules and is particularly useful for studying the conformation of amino acids and peptides.[3][4] The CD spectrum of 2-methyl-D-phenylalanine is expected to show characteristic Cotton effects that are opposite in sign to its L-enantiomer.

The incorporation of α-methylated amino acids into peptides is known to induce helical conformations.[3][5] CD spectroscopy can be used to monitor the formation of such secondary structures. For example, peptides rich in L-(αMe)Aoc, another chiral α-methylated amino acid, have been shown to favor the formation of right-handed 3₁₀-helices.[3]

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-2-methyl-3-phenylpropanoic acid | [6] |

| Molecular Formula | C₁₀H₁₃NO₂ | [6][7] |

| Molecular Weight | 179.22 g/mol | [6][7] |

| CAS Number | 17350-84-4 | [6] |

Biological Significance and Applications

α-Methyl-DL-phenylalanine has been utilized in research as an inhibitor of phenylalanine hydroxylase, an enzyme involved in phenylalanine metabolism.[8][9] This inhibitory activity has been exploited to induce experimental phenylketonuria in animal models for studying the effects of high phenylalanine levels on brain development.[8][10] Studies have shown that administration of α-methylphenylalanine in combination with phenylalanine leads to disaggregation of brain polyribosomes and a reduction in protein synthesis.[8]

The incorporation of 2-methyl-D-phenylalanine into peptides can enhance their therapeutic potential. The α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's in vivo half-life. Furthermore, the conformational constraints imposed by the α-methyl group can lock the peptide into a bioactive conformation, leading to increased receptor affinity and potency.[1] These properties make 2-methyl-D-phenylalanine a valuable tool for the development of more stable and effective peptide-based drugs.

Visualizations

Caption: Workflow for the synthesis and stereochemical analysis of 2-methyl-D-phenylalanine.

Caption: Enantiomeric relationship between 2-methyl-D-phenylalanine and 2-methyl-L-phenylalanine.

Conclusion